molecular formula C17H14O6 B12719328 Onogenin CAS No. 58116-57-7

Onogenin

Cat. No.: B12719328
CAS No.: 58116-57-7
M. Wt: 314.29 g/mol
InChI Key: DZXJXYRRENIUNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Onogenin can be synthesized through various organic reactions. One common method involves the extraction from the roots of Ononis arvensis using ethanol. The extract is then subjected to chromatographic separation to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Ononis arvensis are ground and extracted with ethanol. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Onogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Onogenin has a wide range of scientific research applications:

Mechanism of Action

Onogenin exerts its effects primarily through its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease . This compound’s structure allows it to permeate the blood-brain barrier, making it effective in targeting central nervous system activities .

Comparison with Similar Compounds

Onogenin is structurally similar to other isoflavonoids such as formononetin, calycosin, and maackiain . it is unique due to its specific methylenedioxy and methoxy substitutions, which contribute to its distinct biological activities. Similar compounds include:

This compound’s unique structural features and bioactivities make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-6,12,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXJXYRRENIUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C3COC4=C(C3=O)C=CC(=C4)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58116-57-7
Record name Onogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058116577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J5IE5O1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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